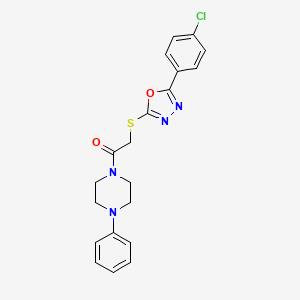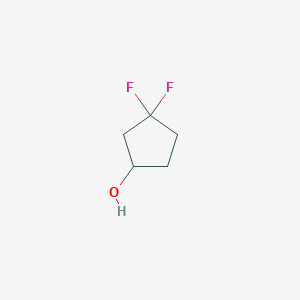
3,3-Difluorocyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluorocyclopentanol is not directly mentioned in the provided papers, but the research context involves the synthesis and properties of various difluorinated cyclic compounds, which are closely related to the compound of interest. These compounds are of significant interest due to their potential applications in pharmaceuticals and materials science, where the introduction of fluorine atoms can dramatically alter the physical, chemical, and biological properties of molecules.
Synthesis Analysis
The synthesis of difluorinated cyclic compounds can be achieved through different methods. For instance, a metal-free cycloaddition between heteroconjugated alkenes and difluorocarbene has been developed, which allows for the synthesis of novel difluorinated heterocyclics, including gem-difluorinated azetidines and 2,3-dihydrobenzofurans . Additionally, a Rh-catalyzed [3+2] cycloaddition reaction between gem-difluorinated cyclopropanes and internal olefins has been reported, enabling the efficient synthesis of gem-difluorinated cyclopentanes . These methods demonstrate the versatility and efficiency of current synthetic approaches to difluorinated cyclic compounds.
Molecular Structure Analysis
The molecular structure of difluorinated compounds can be quite distinct due to the presence of fluorine atoms. For example, the all-cis isomer of 1,2,3,4-tetrafluorocyclopentane has been characterized by NMR and X-ray crystallography, revealing a high polarity similar to that of all-cis tetrafluorocyclohexanes . The electron diffraction and CNDO/2 investigation of tetrafluoro-1,3-diselenetane also provides insights into the molecular structure of fluorinated cyclic compounds, showing a planar ring configuration with specific geometric parameters .
Chemical Reactions Analysis
Difluorinated compounds can undergo various chemical reactions. A selective haloform-type reaction has been observed, where 4-alkyl-4-hydroxy-3,3-difluoromethyl trifluoromethyl ketones undergo base-promoted selective cleavage, yielding 3-hydroxy-2,2-difluoroacids . Furthermore, the free-radical approach to the synthesis of fluorine-substituted cyclic compounds has been explored, with cyclization reactions of trifluoromethyl- and difluoromethylene-substituted carbon radicals leading to the synthesis of fluorine-substituted cyclic compounds .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into cyclic compounds significantly affects their physical and chemical properties. For instance, the CF3 group in trifluorotoluene has been found to stabilize the metal-arene bond strength in a molybdenum(0) complex, which is a key factor in the large-scale synthesis and isolation of such complexes . The physical properties such as bond lengths, bond angles, and polarity are also influenced by the presence of fluorine, as seen in the molecular structure analysis of tetrafluoro-1,3-diselenetane .
Wissenschaftliche Forschungsanwendungen
Molecular Design and Energetic Applications
Researchers have explored the potential of difluoroamino compounds, similar in structure to 3,3-Difluorocyclopentanol, for use as energetic plasticizers. These compounds, such as 3,3-bis(difluoroamino)-1,5-substituted-pentane derivatives, have been designed to improve energy properties and lower glass transition temperatures. Studies using density functional theory (DFT) method have highlighted the role of difluoroamino groups in enhancing the energy gaps, density, and detonation properties, making them candidates for novel energetic plasticizers (Wang et al., 2019).
Synthetic Building Blocks
The synthesis of gem-difluorocyclopentane/hexane-derived carboxylic acids and amines showcases the versatility of 3,3-difluorocyclopentanol derivatives as synthetic building blocks. This approach has enabled the straightforward preparation of target compounds from 3,3-difluoro-substituted cycloalkanones, highlighting the compound's utility in organic synthesis (Melnykov et al., 2017).
Catalytic Synthesis
A novel catalytic process involving Me3SiCF2Br has been developed for converting methylvinylketones into α,α-difluorinated cyclopentanones, demonstrating the synthetic potential of 3,3-Difluorocyclopentanol derivatives in organic chemistry. This process, characterized by its mild conditions and efficiency, leverages the multifaceted role of Me3SiCF2Br as a source of difluorocarbene, showcasing the compound's relevance in the synthesis of difluorinated molecules (Chang et al., 2017).
Fluorination Reagents
The development of 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) as a bench-stable fluorination reagent for the conversion of carboxylic acids to acyl fluorides underscores the role of 3,3-Difluorocyclopentanol derivatives in facilitating novel fluorination methods. This method has been particularly noted for its efficiency in transforming various carboxylic acids into corresponding acyl fluorides under neutral conditions, representing a significant advancement in the field of organofluorine chemistry (Wang et al., 2021).
Eigenschaften
IUPAC Name |
3,3-difluorocyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c6-5(7)2-1-4(8)3-5/h4,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEMHKAZXAHULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluorocyclopentanol | |
CAS RN |
883731-65-5 |
Source


|
| Record name | 3,3-difluorocyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-5-(3-methylbutylsulfanyl)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2522111.png)

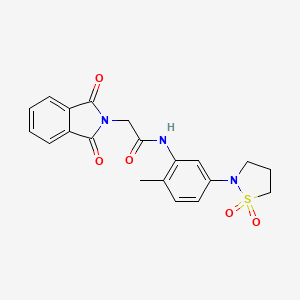
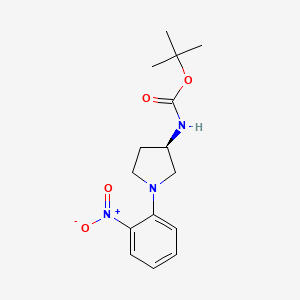
![Ethyl 4-[4-(phenylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2522120.png)
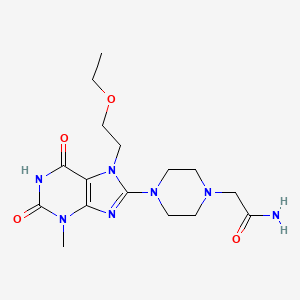
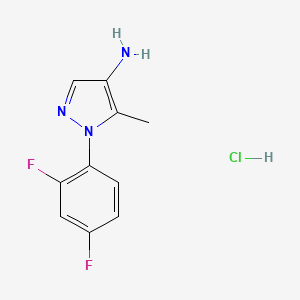


![1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2522129.png)
![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522130.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2522131.png)
